N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It has a benzo[d][1,3]dioxol-5-yl group, a 1H-pyrazolo[3,4-d]pyridazin-7-yl group, and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, while the 1H-pyrazolo[3,4-d]pyridazin-7-yl group is a type of azole, a class of five-membered aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Insecticidal Assessment
- Research on the synthesis of various heterocycles, including pyrrole, pyridine, and coumarin derivatives, has demonstrated potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study utilized a precursor compound for the synthesis of these heterocycles, highlighting the chemical versatility and potential agricultural applications of similar compounds (Fadda et al., 2017).
Antimicrobial Activity
- Another study focused on the synthesis of new heterocycles incorporating antipyrine moiety, which were evaluated for their antimicrobial activities. This research underscores the potential of structurally related compounds in developing new antimicrobial agents (Bondock et al., 2008).
Radioligand for Receptor Studies
- A specific compound, MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, represents the applications of similar compounds in pharmacological and biochemical research, specifically as radioligands for receptor characterization (Baraldi et al., 2004).
Antioxidant and Antitumor Evaluation
- There's also significant interest in the synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor activities, indicating the therapeutic potential of compounds with similar structural features (Hamama et al., 2013).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-13-4-6-17(8-14(13)2)28-22-18(10-24-28)15(3)26-27-23(22)32-11-21(29)25-16-5-7-19-20(9-16)31-12-30-19/h4-10H,11-12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOQCENYUQIDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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